molecular formula C14H10ClFO2 B187998 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde CAS No. 336880-01-4

2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde

Cat. No. B187998
M. Wt: 264.68 g/mol
InChI Key: AZCYBBHXCQYWTO-UHFFFAOYSA-N
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Description

“2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C14H10ClFO2 . It has a molecular weight of 264.68 g/mol . This compound is also known by other names such as “2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde” and “2-[(2-Chloro-6-fluorobenzyl)oxy]benzenecarbaldehyde” among others .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10ClFO2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17/h1-8H,9H2 . The Canonical SMILES structure is C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)F .


Physical And Chemical Properties Analysis

This compound has a boiling point of 71-73°C . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 264.0353354 g/mol . The topological polar surface area is 26.3 Ų . It has a complexity of 275 .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCYBBHXCQYWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351479
Record name 2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde

CAS RN

336880-01-4
Record name 2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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